8-fluoro-4-hydroxy-N-(3-(1-methyl-1H-benzo[d]imidazol-2-yl)propyl)quinoline-3-carboxamide
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Overview
Description
8-fluoro-4-hydroxy-N-(3-(1-methyl-1H-benzo[d]imidazol-2-yl)propyl)quinoline-3-carboxamide is a complex organic compound that features a quinoline core substituted with a fluorine atom, a hydroxyl group, and a carboxamide group The compound also includes a benzoimidazole moiety, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-fluoro-4-hydroxy-N-(3-(1-methyl-1H-benzo[d]imidazol-2-yl)propyl)quinoline-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the quinoline core, followed by the introduction of the fluorine atom and hydroxyl group. The benzoimidazole moiety is then attached via a propyl linker, and finally, the carboxamide group is introduced.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to improve scalability.
Chemical Reactions Analysis
Types of Reactions
8-fluoro-4-hydroxy-N-(3-(1-methyl-1H-benzo[d]imidazol-2-yl)propyl)quinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom.
Major Products
Oxidation: Formation of quinoline-3-carboxylic acid derivatives.
Reduction: Formation of quinoline-3-amine derivatives.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 8-fluoro-4-hydroxy-N-(3-(1-methyl-1H-benzo[d]imidazol-2-yl)propyl)quinoline-3-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The benzoimidazole moiety is known to interact with various biological targets, which may contribute to the compound’s biological activity. Further research is needed to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-hydroxyquinoline derivatives: Known for their antimicrobial properties.
Benzoimidazole derivatives: Known for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory effects.
Uniqueness
8-fluoro-4-hydroxy-N-(3-(1-methyl-1H-benzo[d]imidazol-2-yl)propyl)quinoline-3-carboxamide is unique due to the combination of the quinoline and benzoimidazole moieties, which may result in synergistic effects and enhanced biological activity compared to individual derivatives.
This compound represents a promising area of research with potential applications across various scientific disciplines
Properties
Molecular Formula |
C21H19FN4O2 |
---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
8-fluoro-N-[3-(1-methylbenzimidazol-2-yl)propyl]-4-oxo-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C21H19FN4O2/c1-26-17-9-3-2-8-16(17)25-18(26)10-5-11-23-21(28)14-12-24-19-13(20(14)27)6-4-7-15(19)22/h2-4,6-9,12H,5,10-11H2,1H3,(H,23,28)(H,24,27) |
InChI Key |
GMOXQLMACKXOMI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CCCNC(=O)C3=CNC4=C(C3=O)C=CC=C4F |
Origin of Product |
United States |
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